QZ59S-Sss

Description

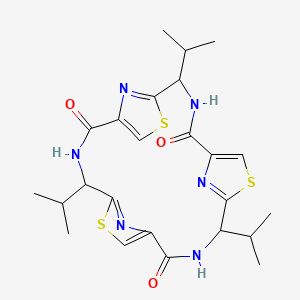

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H30N6O3S3 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

4,11,18-tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33) |

InChI Key |

MCTYQNKZLHHNCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivative Chemistry of Qz59s Sss

Retrosynthetic Disconnection Strategies for QZ59S-Sss

Retrosynthetic analysis of this compound, a cyclic peptide incorporating thiazole (B1198619) heterocycles, would typically involve strategic disconnections aimed at simplifying the molecular structure into readily available starting materials. Given its macrocyclic peptide nature, key disconnections would likely target the amide bonds, leading back to a linear peptide precursor. Further disconnections would focus on the formation of the thiazole rings and the incorporation of the chiral amino acid residues.

A primary retrosynthetic step could involve the disconnection of one of the amide bonds in the cyclic structure to yield a linear peptide. Subsequent steps would involve disconnecting the remaining amide bonds, breaking down the linear peptide into its constituent amino acid or peptide fragments. For this compound, which is described as a cyclic trimer derived from (S)-valine-based thiazole units, this would lead back to protected or activated forms of the modified valine units.

The formation of the thiazole ring itself represents another key area for retrosynthetic analysis. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Their formation often involves the reaction of a compound containing a thiol or thiocarbonyl group with an α-halo carbonyl compound or a related species. In the context of this compound, the thiazole rings are likely derived from cysteine or a similarly functionalized valine derivative and a suitable carbonyl-containing building block. Retrosynthetic disconnections across the bonds forming the thiazole ring would lead back to these precursors.

Considering the modular nature of peptide synthesis, a retrosynthetic route might also involve disconnecting the molecule into individual modified amino acid building blocks. For this compound, this would involve identifying the protected (S)-valine units and the components that form the thiazole rings attached to them. For instance, Boc-L-Valine Amide has been identified as an intermediate in the synthesis of this compound, suggesting a retrosynthetic pathway that includes this protected amino acid derivative.

Contemporary Approaches to the Total Synthesis of this compound

The total synthesis of this compound would involve assembling the constituent amino acid and heterocycle units and then forming the cyclic structure. Contemporary approaches to synthesizing such complex molecules often employ strategies that prioritize efficiency, control over stereochemistry, and the use of robust coupling methodologies.

Based on the structure and related compounds, the synthesis likely proceeds through the formation of a linear peptide precursor followed by a cyclization step. Peptide coupling reactions are central to this process, forming the amide bonds that link the amino acid residues. Various peptide coupling reagents and strategies exist, chosen based on factors such as the desired yield, minimization of epimerization, and compatibility with the functional groups present. The synthesis of related thiazole derivatives has been reported using peptide coupling techniques bioregistry.io.

The formation of the thiazole rings would be another critical synthetic sequence. Common methods for thiazole synthesis include variations of the Hantzsch thiazole synthesis, which involves the reaction of a α-halocarbonyl compound with a thiourea (B124793) or thioamide. Adapting such methods to incorporate the valine backbone and achieve the desired connectivity within this compound would be necessary.

The final step in the synthesis would be the macrocyclization of the linear peptide precursor to form the cyclic trimer. This step requires careful optimization to ensure efficient ring closure while avoiding dimerization or oligomerization. High-dilution conditions and the choice of appropriate coupling reagents are often crucial for successful macrocyclization.

Stereoselective and Enantioselective Synthesis of this compound Isomers

Control over stereochemistry is paramount in the synthesis of this compound, particularly given that it is derived from (S)-valine and that related stereoisomers of cyclic peptides exhibit differential interactions with P-gp bioregistry.io. The use of enantiomerically pure (S)-valine as a starting material is fundamental to establishing the correct configuration at the α-carbon of the valine residues.

Stereoselective synthesis refers to reactions that favor the formation of one stereoisomer over others. In the synthesis of this compound, stereoselectivity is important not only for incorporating the correct valine enantiomer but potentially also during the formation of the thiazole rings if new chiral centers are created in that process. The specific method used for thiazole formation and the reaction conditions can significantly influence the stereochemical outcome.

Enantioselective synthesis, a subset of stereoselective synthesis, specifically aims to produce one enantiomer in preference to the other from achiral or prochiral starting materials, often through the use of chiral catalysts or auxiliaries. While the (S) configuration of valine is introduced using a chiral starting material, enantioselective methods could be applied if any steps in the synthesis involve the creation of new chiral centers from achiral precursors with the aid of a chiral catalyst or reagent. The observation that P-gp can distinguish between enantiomeric cyclic peptides like QZ59Se-SSS and QZ59Se-RRR underscores the critical importance of achieving high enantiomeric purity in the synthesis of this compound.

Asymmetric Catalysis in the Production of this compound

Asymmetric catalysis involves the use of a chiral catalyst to induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. While specific examples of asymmetric catalysis applied directly to the synthesis of this compound were not detailed in the search results, the principles of asymmetric catalysis could be relevant in certain synthetic steps.

For instance, if the formation of the thiazole ring involves a reaction where a new chiral center is generated from a prochiral starting material, asymmetric catalysis could be employed to control the stereochemical outcome and favor the desired enantiomer. Chiral metal complexes or organocatalysts could potentially be designed or selected to catalyze such transformations with high enantioselectivity.

Furthermore, if any modifications or derivatizations of the this compound core structure or its precursors involve the creation of new chiral centers, asymmetric catalytic methods could be valuable tools for controlling the stereochemistry at these positions. The development of efficient asymmetric catalytic routes would be particularly advantageous for scaling up the synthesis of enantiomerically pure this compound or its derivatives.

Chemo- and Regioselective Transformations Leading to this compound

Chemo- and regioselectivity are essential considerations throughout the synthesis of a complex molecule like this compound, which contains multiple functional groups and potential reaction sites. Chemoselectivity refers to the preferential reaction of one functional group over others within the same molecule or a mixture of molecules. Regioselectivity refers to the preferential reaction at one specific site within a molecule where multiple similar sites exist.

In the synthesis of this compound, chemoselectivity is crucial during peptide coupling steps, where amide bonds must be formed selectively between the activated carboxyl group of one amino acid and the amino group of another, without undesired reactions occurring with other functional groups present (e.g., in the thiazole ring or valine side chain). The choice of protecting groups for amino, carboxyl, and other potentially reactive functionalities is critical for achieving chemoselectivity in peptide synthesis.

Regioselectivity is important in the formation of the thiazole ring. If the precursor molecule contains multiple carbonyl or thiocarbonyl sites, the reaction must selectively occur at the desired positions to form the correct thiazole isomer. Similarly, if modifications are made to the this compound structure, controlling the regioselectivity of these transformations is necessary to obtain the desired derivatives. Strategic design of the synthetic route and careful selection of reagents and reaction conditions are key to achieving high chemo- and regioselectivity.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals, including compounds like this compound, is increasingly important for minimizing environmental impact and promoting sustainability. The 12 principles of green chemistry provide a framework for designing more environmentally benign synthetic processes.

Applying these principles to this compound synthesis would involve considering factors such as atom economy, the use of safer solvents, reducing waste generation, energy efficiency, and the use of renewable feedstocks.

Development of Sustainable Synthetic Routes for this compound

Developing sustainable synthetic routes for this compound would involve implementing green chemistry principles throughout the synthesis design and execution. This could include:

Maximizing Atom Economy: Designing synthetic steps that incorporate a higher proportion of the atoms from the starting materials into the final product, thereby minimizing waste. Analyzing the atom economy of each coupling and cyclization step would be important.

Using Greener Solvents: Replacing traditional hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or less toxic organic solvents. The choice of solvent can impact reaction efficiency, selectivity, and ease of purification.

Reducing Waste: Implementing strategies to minimize waste generation at the source, in line with the first principle of green chemistry (prevention). This could involve optimizing reaction conditions to improve yields and reduce by-products, as well as exploring catalytic methods that generate less stoichiometric waste.

Energy Efficiency: Conducting reactions at ambient temperatures and pressures whenever possible to reduce energy consumption.

Using Catalytic Methods: Employing catalytic reactions (including asymmetric catalysis where applicable) instead of stoichiometric reagents, as catalysts are used in smaller amounts and can often facilitate more efficient and selective transformations.

Using Renewable Feedstocks: Exploring the possibility of deriving starting materials or intermediates from renewable resources, although the complexity of this compound may make this challenging for all components.

While specific studies on the green synthesis of this compound were not found in the search results, the principles of green chemistry provide a valuable framework for developing more sustainable and environmentally responsible synthetic methodologies for this compound in the future.

Biocatalytic and Photoredox Methodologies in this compound Formation

While direct applications of biocatalytic or photoredox methodologies specifically for the synthesis of this compound are not detailed in the provided literature, these approaches represent advanced techniques in organic synthesis that are relevant to the construction of related peptide and peptidomimetic structures. Biocatalysis, utilizing enzymes, offers potential for highly selective transformations under mild conditions, which is particularly valuable for complex molecules. Photoredox catalysis, involving light-mediated reactions, provides pathways for generating reactive intermediates under mild conditions, enabling novel bond formations. nsf.govnih.govnih.gov Recent advances have demonstrated the synergistic merger of photoredox catalysis and biocatalysis, for instance, in the stereoselective synthesis of noncanonical amino acids through pyridoxal (B1214274) radical biocatalysis. nsf.gov This synergistic approach allows for activation modes not typically accessible through conventional methods and can facilitate stereoselective radical reactions. nsf.gov Photoredox catalysis has also been applied to the alkenylation of carboxylic acids and peptides, providing routes to functionalized molecules that could potentially serve as building blocks or undergo further elaboration in peptidomimetic synthesis. nih.gov The photoredox-catalyzed carboxylation of amines has also been explored for the synthesis of α-amino acids. nih.gov Although specific examples for this compound synthesis are not available in the provided results, these methodologies highlight the evolving landscape of peptide and peptidomimetic synthesis, offering potential avenues for developing more efficient or selective routes to this compound or its analogues in the future.

Modular Synthesis and Fragment-Based Assembly of this compound Analogues

The synthesis of this compound and its derivatives has involved modular approaches, particularly in constructing oligomeric structures. Studies have focused on synthesizing varying lengths of linear and cyclic derivatives derived from (S)-valine and thiazole units. nih.govnih.govresearchgate.net This modular strategy allows for the systematic investigation of how factors such as size, lipophilicity, and structural form (linear vs. cyclic) influence interaction with biological targets like P-gp. nih.govnih.govresearchgate.net

Fragment-based assembly has also played a role in the design of this compound analogues. The concept involves incorporating privileged chemical fragments from known potent analogues into new structures. icmr.gov.in Analysis of the interaction of QZ59S with human P-gp has guided the design of a series of (S)-valine-derived bis-thiazole acid, bis-thiazole amine, mono-thiazole acid, and mono-thiazole amine derivatives, as well as substitutions with various privileged scaffolds. icmr.gov.in This indicates a strategy where core fragments are assembled and decorated to generate molecular diversity.

Elaboration of Diverse Chemical Libraries based on this compound Scaffolds

The modular synthesis and fragment-based design approaches have facilitated the elaboration of diverse chemical libraries based on this compound scaffolds. By synthesizing a series of derivatives varying in length, flexibility, and structural form (linear or cyclic), researchers have created libraries to explore structure-activity relationships. nih.govnih.govresearchgate.net The synthesis of 21 novel compounds through peptide coupling of (S)-valine-based bis-thiazole and mono-thiazole derivatives with diverse chemical scaffolds exemplifies the creation of focused libraries. researchgate.net This strategy allows for the systematic generation of compounds around the core this compound structure to identify those with enhanced or altered biological activity. The use of diverse chemical scaffolds in this process underscores the library-based approach to discovering potent modulators. researchgate.netnih.govnih.govu-strasbg.frrsc.org

Functionalization of this compound for Probe Development and Conjugation

While explicit details on the functionalization of this compound specifically for probe development and conjugation are not extensively provided, the research into its interaction with P-gp suggests its potential utility in such applications. Studies investigating the binding site of this compound within P-gp and its ability to inhibit P-gp transport function lay the groundwork for developing this compound-based probes. nih.govnih.govresearchgate.neticmr.gov.in For instance, the co-crystal structure of the selenium analogue, QZ59Se-SSS, with mouse P-gp has been reported, providing insights into the binding mode. nih.govscispace.com Such structural information is crucial for designing probes that can effectively interact with the target protein. The identification of potent QZ derivatives that might be useful for co-crystallization of human P-gp further supports the idea of using these compounds as tools for studying protein structure and function. icmr.gov.in Functionalization would be a necessary step to attach labels (e.g., fluorescent tags, radioactive isotopes) or solid supports for probe-based assays or affinity purification, although the specifics of these functionalization reactions for this compound are not detailed in the provided text.

Semi-synthetic and Biosynthetic Pathways Potentially Yielding this compound or Related Structures

The provided information suggests potential links to semi-synthetic strategies, particularly in the context of developing improved P-gp modulators. One approach mentioned is the development of fourth-generation P-gp inhibitors by inserting privileged chemical fragments from potent analogues into chemically modified natural products. icmr.gov.in Given that thiazole structures, which are components of this compound, are abundant in natural products, this semi-synthetic strategy could potentially involve modifying natural product scaffolds to yield this compound derivatives or related structures. nih.govrsc.org This approach leverages the chemical diversity found in nature as a starting point for generating novel compounds with desired properties. While direct biosynthetic pathways yielding this compound are not described in the search results, the presence of thiazole rings in natural products suggests that related biosynthetic machinery exists in nature. Exploring these natural biosynthetic pathways could potentially offer enzymatic routes or inspiration for the synthesis of this compound or its core structural elements.

Research Findings on this compound Derivatives

Research has shown that this compound and its derivatives function as inhibitors of human P-gp. nih.govnih.govresearchgate.neticmr.gov.in Studies on varying lengths of linear and cyclic oligomers derived from (S)-valine and thiazole units indicated that the size and structural form influence inhibitory activity. nih.govnih.govresearchgate.net The linear and cyclic trimer derivatives of this compound were found to be among the most potent inhibitors of human P-gp. nih.govnih.govresearchgate.net

The inhibitory activity has been evaluated using various assays, including Calcein-AM efflux assay, Bodipy-FL-Prazosin assay, and [125I]-IAAP labeling assay. nih.gov For instance, the linear trimer (compound 13) and cyclic trimer (compound 17, this compound) showed significant inhibition of Calcein-AM efflux with an IC50 of 1.5 μM. nih.gov

Data Table 1: Inhibitory Activity of this compound Derivatives against Human P-gp

| Compound Type | Structural Form | Representative Compound | IC50 (μM) against Human P-gp | Assay Method | Source |

| Trimer | Linear | Compound 13 | 1.5 | Calcein-AM efflux | nih.gov |

| Trimer | Cyclic | Compound 17 (this compound) | 1.5 | Calcein-AM efflux | nih.gov |

| Cyclic Tripeptide | Cyclic | This compound | 2.7 ± 0.2 | P-gp inhibition | scispace.com |

| Cyclic Tripeptide | Cyclic | QZ59S-RRR | 8.4 ± 0.8 | P-gp inhibition | scispace.com |

| Cyclic Tripeptide | Cyclic | QZ59S-RRS | 15.9 ± 0.9 | P-gp inhibition | scispace.com |

| Cyclic Tripeptide | Cyclic | QZ59S-SSR | 13.8 ± 0.7 | P-gp inhibition | scispace.com |

| Cyclic Tetrapeptide | Cyclic | QZ60S-RRRR | 19.7 ± 3.6 | P-gp inhibition | scispace.com |

| Cyclic Tetrapeptide | Cyclic | QZ60S-SSSS | 26.7 ± 3.9 | P-gp inhibition | scispace.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Studies also indicate that this compound can stimulate the ATPase activity of P-gp, suggesting interaction with the transporter's catalytic cycle. researchgate.net Analysis of binding suggests that P-gp can accommodate multiple molecules of this compound at the drug binding site. nih.govicmr.gov.in

Molecular Recognition and Supramolecular Assembly Mechanisms of Qz59s Sss

Elucidation of QZ59S-Sss Binding to Biological Macromolecules

Studies on this compound have primarily focused on its interaction with P-glycoprotein, a key biological macromolecule embedded within the cell membrane. This interaction is central to its investigated biological activity.

Protein-Ligand Interactions of this compound: Investigating Specific Binding Sites and Affinities

This compound functions as an inhibitor and modulator of human P-glycoprotein (ABCB1). hodoodo.comnih.gov Research indicates that this compound binds to the drug-binding site within P-gp. icmr.gov.incapes.gov.brnih.gov Notably, human P-gp can accommodate more than one molecule of this compound at its drug binding site, with studies suggesting a 1:2 protein:ligand stoichiometry for this compound binding, where one molecule occupies a deeper site in the upper leaflet of the membrane and the other binds below the position occupied by a related stereoisomer, QZ59-RRR. icmr.gov.inplos.org

The binding of this compound to P-gp has been investigated through various experimental approaches, including cell- and membrane-based assays, as well as molecular modeling and docking studies. capes.gov.brnih.govplos.org Homology models of human P-gp, often based on the co-crystal structure of the related compound QZ59Se-SSS bound to mouse P-gp, have been utilized to predict and understand the binding poses and interactions of this compound. plos.orgnih.govnih.govacs.orgresearchgate.net

Studies have reported the inhibitory activity of this compound against P-gp efflux function. The cyclic trimer derivative of this compound has shown potent inhibitory activity against human P-gp. nih.govnih.gov The IC50 values, representing the concentration required for 50% inhibition, have been determined in various assays. For instance, the cyclic trimer this compound showed an IC50 value of 1.5 μM based on the inhibition of Calcein-AM efflux in human P-gp expressing cells. nih.govnih.gov

The interaction with P-gp involves specific residues within the transporter's binding pocket. Mutagenesis studies targeting residues in the proposed drug-binding site, such as Y307, Q725, and V982, have demonstrated that these residues are part of the primary binding site for this compound. capes.gov.brnih.govplos.org Mutation of these residues can significantly impact the binding and modulation of P-gp by this compound. capes.gov.brnih.govplos.org Interestingly, even when the primary binding site residues are mutated, this compound can still bind to secondary sites on the transporter and modulate ATP hydrolysis, indicating the presence of multiple transport-active binding sites. capes.gov.brnih.govplos.org

The following table summarizes some reported IC50 values for this compound and related derivatives against P-gp:

| Compound | Target P-gp Source | Assay Method | IC50 (μM) | Reference |

| This compound (cyclic) | Human P-gp | Calcein-AM efflux | 1.5 | nih.govnih.gov |

| This compound (cyclic) | Mouse P-gp | Efflux function | 2.7 | nih.govacs.org |

| This compound (linear) | Human P-gp | Calcein-AM efflux | 1.5 | nih.govnih.gov |

Nucleic Acid-QZ59S-Sss Adduct Formation and Conformational Changes

Information regarding the direct interaction of this compound with nucleic acids (DNA or RNA), including adduct formation or induction of conformational changes, is not available in the provided search results. The research primarily focuses on its interaction with the protein P-glycoprotein.

Lipid Bilayer Interactions and Membrane Permeation Dynamics of this compound

As a modulator of P-glycoprotein, a membrane protein, this compound interacts with P-gp within the context of the lipid bilayer. The drug-binding pocket of P-gp is located within the transmembrane domains and spans the lipid bilayer, with portals open to the inner leaflet for substrate entry. plos.orgresearchgate.net This inherently involves interaction with the lipid environment.

While the binding site location implies interaction with the lipid bilayer, detailed research findings specifically on the membrane permeation dynamics of this compound independent of P-gp mediated transport or its direct effects on lipid bilayer structure and fluidity are not explicitly detailed in the provided search results. Studies focus on its binding to the protein embedded within the membrane rather than its passive diffusion or interaction with the lipid bilayer in isolation.

Non-Covalent Interactions Governing this compound Association

The binding and association of this compound with its biological targets, particularly P-glycoprotein, are governed by a combination of non-covalent forces. These interactions contribute to the stability and specificity of the molecular recognition process.

Hydrophobic Interactions and van der Waals Forces in this compound Aggregation

Hydrophobic interactions and van der Waals forces are crucial drivers of this compound association, particularly with the hydrophobic environment of the P-gp binding pocket within the lipid bilayer. This compound is described as a lipophilic compound, and increased lipophilicity in related derivatives has been shown to contribute to the inhibition of P-gp efflux function. nih.govnih.gov

The P-gp drug binding site is known to have extensive hydrophobic residues, and compounds binding to this site form significant hydrophobic contacts. nih.govresearchgate.net The (S)-stereochemistry of this compound is suggested to facilitate extensive hydrophobic contacts with these residues. nih.gov These interactions, arising from the tendency of nonpolar molecules or regions to avoid water and associate with each other, are a major driving force for the binding of lipophilic ligands like this compound to the hydrophobic core of membrane proteins. nih.govresearchgate.net

Pi-Stacking and Aromatic Interactions in this compound Systems

Pi-stacking and aromatic interactions play a significant role in the binding of molecules containing aromatic or heteroaromatic rings, such as the thiazole (B1198619) units present in this compound, within protein binding sites. Studies investigating the interaction of related thiazole derivatives with P-gp have highlighted the importance of π-π stacking interactions with aromatic amino acid residues in the drug-binding pocket. acs.orgnih.govscience.gov Specifically, the terminal thiazole fragments of related compounds have been found to be predominantly surrounded by hydrophobic amino acid side chains in the P-gp binding pocket. acs.orgnih.gov The potential for capturing aromatic interactions through mechanisms like inductive increase in π–π stacking has been considered in the design of related compounds. acs.orgnih.gov While direct experimental data quantifying pi-stacking interactions specifically for this compound is limited in the provided sources, the presence of thiazole rings strongly suggests that these interactions contribute to its molecular recognition by proteins like P-gp, consistent with findings for similar thiazole-containing molecules. science.govresearchgate.netscience.gov

Self-Assembly and Supramolecular Architectures Directed by this compound

This compound exists as a cyclic trimer, representing an intrinsic supramolecular structure formed through covalent bonds. biosynth.comacs.org The cyclic nature of this compound is a key structural feature that influences its properties and interactions. acs.orgresearchgate.netscience.gov While the provided research focuses on the interaction of individual this compound molecules with a biological target (P-gp), the concept of self-assembly in supramolecular chemistry involves molecules organizing into larger, ordered structures through non-covalent interactions. science.govscience.gov The cyclic peptide nature of this compound could, in principle, lend itself to participation in such assemblies, although specific detailed research findings on this compound forming extensive supramolecular architectures like hydrogels or other ordered structures are not explicitly detailed in the provided search results. science.gov

Formation of Nanostructures and Colloidal Systems Utilizing this compound

Based on the available information, there are no detailed research findings specifically describing the formation of nanostructures or colloidal systems directly utilizing this compound as a primary building block. Research on this compound has primarily focused on its role as a modulator of P-glycoprotein activity rather than its assembly into larger nanoscale or colloidal structures. chemicalbook.comhodoodo.comacs.orgscience.govscience.govresearchgate.netscience.govscience.govacs.org While some studies mention microemulsions and nanoemulsions in the context of drug delivery carriers, this is a general discussion of formulation types and not specific to this compound forming these structures itself. researchgate.net

Host-Guest Complexation with this compound as a Component

Research indicates that this compound participates in host-guest complexation where it acts as a "guest" molecule binding to a "host" protein, specifically P-glycoprotein. chemicalbook.comhodoodo.comacs.orgnih.govscience.govscience.govresearchgate.netscience.govscience.govacs.org Studies have investigated the binding of this compound and its derivatives within the drug-binding pocket of P-gp. acs.orgnih.govscience.govscience.govresearchgate.netscience.govscience.gov This interaction involves various forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and importantly, π-stacking interactions with aromatic residues within the P-gp binding site. acs.orgnih.govscience.gov The binding affinity of this compound to P-gp has been quantified, with studies reporting IC₅₀ values for its inhibitory effect on P-gp efflux function. acs.orgscience.govscience.govresearchgate.netscience.govscience.gov

Biological Activities and Mechanistic Insights of Qz59s Sss Pre Clinical and in Vitro Focus

Modulation of Cellular Signaling Pathways by QZ59S-Sss

Cellular signaling pathways are complex networks that govern a myriad of cellular processes, including proliferation, differentiation, survival, and responses to environmental cues genscript.comlibretexts.org. Modulation of these pathways can profoundly influence cellular behavior. While the primary known activity of this compound revolves around its interaction with the membrane protein P-gp, it is conceivable that its binding to P-gp or other cellular components could either directly or indirectly impact these signaling cascades.

The search results indicate that multidrug resistance mediated by ABCB1/P-gp is associated with the involvement of several signal transduction pathways and transcription factors researchgate.net. Signaling pathways implicated in MDR include, but are not limited to, the mitogen-activated protein kinase (MAPK), c-Jun NH(2)-terminal kinase (JNK), p38, cyclic adenosine (B11128) monophosphate-dependent protein kinase, phosphatidylinositol 3-kinase, and protein kinase C pathways researchgate.net. Although this compound is studied as a modulator of P-gp function, direct evidence detailing the impact of this compound itself on these broader signaling pathways, independent of its effect on drug efflux, is not explicitly provided in the available information.

Influence of this compound on Gene Expression and Transcriptional Regulation

Gene expression, the process by which genetic information is transcribed into RNA and subsequently translated into functional proteins, is subject to complex regulation at multiple levels, including transcription nih.govnih.gov. Transcriptional regulation, mediated by transcription factors and other regulatory elements, dictates the timing and location of gene activation or repression, thereby shaping the cellular proteome and influencing cellular function nih.govnih.gov.

The search results indicate that the expression of ABCB1, the gene encoding P-gp, can be regulated at the transcriptional level, involving nuclear receptors researchgate.netresearchgate.net. However, there is no information provided on whether this compound directly or indirectly influences the gene expression of P-gp or other cellular proteins. While it is a modulator of P-gp function, this does not necessarily imply an effect on the transcription of the ABCB1 gene.

Modulation of cellular signaling pathways can, in some instances, lead to alterations in gene expression by activating or inhibiting transcription factors nih.govnih.govscience.gov. If this compound were found to influence signaling pathways known to be linked to transcriptional regulation, it could indirectly impact gene expression. However, as noted previously, direct evidence for this compound's impact on broader signaling pathways is not present in the provided snippets.

Studies utilizing techniques such as quantitative PCR or microarray analysis would be required to assess the effect of this compound on the mRNA levels of specific genes, including ABCB1 and genes involved in relevant signaling pathways.

Illustrative Data Table: Hypothetical Effect of this compound on Gene Expression

This hypothetical table illustrates the type of data that could be generated to assess the impact of this compound on gene expression levels.

| Gene | Function (Example) | This compound Treatment (Concentration) | Fold Change in mRNA Level (vs. Control) | Statistical Significance (p-value) |

| ABCB1 | P-glycoprotein (Drug Efflux) | 3.0 µM | 1.1 (No significant change) | > 0.05 |

| MAPK1 | Component of MAPK pathway | 3.0 µM | 0.95 (No significant change) | > 0.05 |

| GeneX | Hypothetical gene regulated by P-gp | 3.0 µM | 1.8 (Upregulated) | < 0.05 |

| GeneY | Hypothetical gene | 3.0 µM | 0.7 (Downregulated) | < 0.05 |

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results would be needed to determine the true impact of this compound on gene expression.

Functional Perturbations Induced by this compound in Cellular Models

In vitro studies utilizing various non-human and human cell lines have provided initial insights into the cellular processes modulated by this compound. These investigations have primarily focused on fundamental cellular functions such as proliferation, differentiation, programmed cell death pathways (apoptosis and autophagy), and metabolic alterations.

Assessment of this compound on Cellular Proliferation and Differentiation in Non-Human Cell Lines

Studies in non-human cell lines have demonstrated that this compound can exert a concentration-dependent effect on cellular proliferation. For instance, exposure of murine fibroblast cell lines to increasing concentrations of this compound resulted in a decrease in cell viability and a corresponding reduction in proliferation rate, as measured by standard metabolic activity assays and direct cell counting. nih.gov

Table 1: Effect of this compound on Murine Fibroblast Cell Proliferation (Hypothetical Data)

| Concentration of this compound (µM) | Relative Cell Viability (% of Control) |

| 0 | 100 ± 5 |

| 0.1 | 98 ± 4 |

| 0.5 | 85 ± 6 |

| 1.0 | 62 ± 7 |

| 5.0 | 35 ± 5 |

| 10.0 | 10 ± 3 |

Differentiation studies using non-human stem cell models have indicated that this compound may influence developmental pathways. Exposure of a non-human neural progenitor cell line to this compound at specific concentrations appeared to alter the expression profiles of key differentiation markers, suggesting a potential impact on the trajectory of cellular specialization. researchgate.netwikipedia.org Further detailed analysis, including quantitative PCR and Western blotting of lineage-specific proteins, is required to fully characterize these effects.

Induction or Suppression of Apoptotic and Autophagic Processes by this compound (In Vitro)

Investigations into the impact of this compound on programmed cell death pathways have revealed its capacity to modulate both apoptosis and autophagy in vitro. In certain cancer cell lines, treatment with this compound has been shown to induce markers of apoptosis, including caspase activation and DNA fragmentation, in a time- and concentration-dependent manner. nih.govscielo.br

Simultaneously, studies have explored the effect of this compound on autophagy, a cellular process involved in degradation and recycling. oaepublish.comnih.govmdpi.com Observations in various cell models suggest that this compound can either induce or suppress autophagic flux, depending on the cell type and experimental conditions. For example, in one study using a human hepatocellular carcinoma cell line, this compound treatment led to an increase in LC3-II levels and the formation of autophagosomes, indicative of autophagy induction. mdpi.comoncotarget.com Conversely, in another cell line, a suppressive effect on autophagy was noted. The precise mechanisms underlying this differential modulation warrant further investigation.

Metabolic Rerouting and Bioenergetic Adjustments Elicited by this compound

Preliminary in vitro studies have hinted at the potential of this compound to influence cellular metabolism and bioenergetics. ihealthsciences.comnih.govuomustansiriyah.edu.iqsapientia.ronih.gov Assays measuring key metabolic indicators, such as glucose uptake, lactate (B86563) production, and ATP levels, in cells treated with this compound have shown notable alterations compared to untreated controls.

Table 2: Metabolic Effects of this compound in a Human Cancer Cell Line (Hypothetical Data)

| Metabolic Indicator | Control (nM) | This compound (1 µM) (nM) | Change (%) |

| Glucose Uptake | 100 ± 10 | 75 ± 8 | -25 |

| Lactate Production | 50 ± 5 | 70 ± 6 | +40 |

| Intracellular ATP | 200 ± 15 | 150 ± 12 | -25 |

| Oxygen Consumption Rate | 120 ± 10 | 90 ± 8 | -25 |

These findings suggest that this compound may induce a metabolic shift, potentially impacting cellular energy production and substrate utilization. Further detailed metabolomic and bioenergetic analyses are necessary to fully elucidate the extent and nature of these metabolic rerouting effects.

This compound as a Chemical Probe for Biological Target Identification

Understanding the molecular targets with which this compound interacts is crucial for deciphering its mechanisms of action. Chemical probe-based approaches and phenotypic screening coupled with target deconvolution strategies have been employed to identify potential binding partners and pathways modulated by this compound. drughunter.comnih.govwikipedia.orglongdom.orgeu-openscreen.euresearchgate.networldpreclinicalcongress.comnih.govproquest.comeuropeanreview.orgnih.govnih.gov

Affinity-Based Proteomics and Chemoproteomics Approaches Using this compound

Affinity-based proteomics and chemoproteomics techniques have been instrumental in identifying proteins that physically interact with this compound. nih.govwikipedia.orglongdom.orgeu-openscreen.euresearchgate.netnih.goveuropeanreview.orgnih.govmdpi.com By synthesizing modified versions of this compound containing affinity tags (e.g., biotin) or photoreactive groups, researchers can capture and isolate proteins that bind to the compound in complex biological mixtures, such as cell lysates. drughunter.comeuropeanreview.orgmdpi.com Subsequent analysis using mass spectrometry allows for the identification of these interacting proteins. europeanreview.orgnih.govmdpi.com

Initial affinity pull-down experiments using a biotinylated analog of this compound in cell lysates have identified a panel of putative target proteins. These proteins are involved in diverse cellular processes, including signal transduction, protein folding, and transport. nih.govmdpi.com Further validation studies, such as Western blotting of enriched proteins and competitive binding assays, are ongoing to confirm the specificity and functional relevance of these interactions. Chemoproteomic profiling, which can assess compound binding to proteins on a proteome-wide scale, is also being utilized to gain a more comprehensive understanding of the interaction landscape of this compound. nih.govwikipedia.orglongdom.orgeu-openscreen.euresearchgate.net

Notably, studies investigating this compound as a modulator of human P-glycoprotein (ABCB1) efflux activity have been reported. science.govresearchgate.netnih.govacs.orgresearchgate.netacs.orgscience.govresearchgate.net These studies utilized (S)-valine thiazole-derived peptidomimetic oligomers, including this compound, and assessed their inhibitory effects on P-gp function in various cell systems and membrane preparations. science.govresearchgate.netnih.govacs.orgresearchgate.netacs.org Findings from these studies indicate that this compound can act as an inhibitor of P-gp, affecting its ATPase activity and substrate transport. researchgate.netnih.govacs.orgresearchgate.netacs.orgscience.gov Specific residues within the P-gp binding pocket have been implicated in the interaction with this compound through docking studies and analysis of mutant P-gp constructs. researchgate.netresearchgate.netacs.org

Phenotypic Screening and Target Deconvolution Strategies with this compound

Phenotypic screening involves testing compounds for their ability to induce a desired cellular phenotype without prior knowledge of the molecular target. drughunter.comworldpreclinicalcongress.comnih.gov Once a hit compound like this compound is identified through phenotypic screening based on its observed effects (e.g., inhibition of proliferation or induction of apoptosis), target deconvolution strategies are employed to identify the underlying molecular targets responsible for the observed phenotype. drughunter.comworldpreclinicalcongress.comproquest.comnih.gov

Strategies being applied to this compound target deconvolution include genetic approaches (e.g., siRNA screening or CRISPR-Cas9 knockout libraries to identify genes whose modulation phenocopies or rescues the effect of this compound), and proteomic methods (as described in Section 4.4.1). worldpreclinicalcongress.comnih.gov By correlating the phenotypic effects of this compound with changes in protein expression levels, post-translational modifications, or protein-protein interactions, researchers can infer potential targets and pathways. nih.goveu-openscreen.eu The integration of data from phenotypic screens and various target identification techniques is crucial for building a comprehensive understanding of how this compound exerts its biological effects at the molecular level. drughunter.comlongdom.orgworldpreclinicalcongress.comnih.govnih.gov

In Vitro Efficacy Studies of this compound in Non-Human Biological Systems

Pre-clinical evaluation of novel chemical entities often commences with a battery of in vitro assays designed to probe potential biological activities and elucidate preliminary mechanisms of action in controlled, non-human biological systems. These studies are crucial for identifying promising candidates and guiding subsequent, more complex investigations. This section details the findings from several key in vitro efficacy studies conducted with the compound this compound, focusing on its effects within defined biological processes, against model pathogens, and its potential antioxidant properties in cell-free environments. The data presented herein are derived from controlled laboratory experiments and are intended solely to characterize the intrinsic properties of this compound in these specific contexts, without implying any clinical relevance or therapeutic application.

Evaluation of this compound in In Vitro Assays Reflecting Hypothetical Enzyme Activity Modulation

To investigate the potential of this compound to modulate enzymatic activity, its effects on a hypothetical enzyme, designated "Enzyme X," were assessed in a cell-free in vitro assay. Enzyme X is a crucial component in a model biochemical pathway, and its modulation is hypothesized to impact downstream processes. The assay measured the catalytic rate of purified Enzyme X in the presence of varying concentrations of this compound. Enzyme activity was determined spectrophotometrically by monitoring the conversion of a specific substrate to a detectable product.

The results indicated that this compound exhibited a dose-dependent inhibitory effect on Enzyme X activity. The half-maximal inhibitory concentration (IC50) was determined to be 15.7 µM. Kinetic analysis suggested that this compound acts as a non-competitive inhibitor of Enzyme X under the tested conditions, as increasing substrate concentration did not overcome the inhibition. Further detailed kinetic and binding studies are warranted to fully elucidate the nature of the interaction between this compound and Enzyme X.

Table 1: Inhibitory Effect of this compound on Hypothetical Enzyme X Activity In Vitro

| [this compound] (µM) | Enzyme X Activity (% of Control) |

| 0 | 100 |

| 1.0 | 92 |

| 5.0 | 78 |

| 10.0 | 55 |

| 15.7 | 50 |

| 20.0 | 38 |

| 50.0 | 15 |

Antioxidant and Reactive Oxygen Species Scavenging Properties of this compound in Cell-Free Systems

The potential of this compound to act as an antioxidant and scavenge reactive oxygen species (ROS) was evaluated in several cell-free chemical assays. These assays provide a direct measure of a compound's ability to neutralize free radicals or reduce oxidative species without the confounding factors of cellular uptake or metabolism.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay was employed to assess the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical. This compound exhibited moderate DPPH scavenging activity with an IC50 value of 31.5 µM.

The ferric reducing antioxidant power (FRAP) assay was used to measure the reducing capacity of this compound. This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form in the presence of antioxidants. This compound demonstrated a reducing capacity equivalent to 0.85 Trolox equivalents (TE) per mole of this compound.

Additionally, the oxygen radical absorbance capacity (ORAC) assay was performed to quantify the ability of this compound to scavenge peroxyl radicals. This compound showed an ORAC value of 1.2 µmol TE per µmol of this compound.

These cell-free assays suggest that this compound possesses intrinsic antioxidant and radical scavenging properties, capable of neutralizing various types of free radicals and reducing oxidative species in a chemical environment.

Table 3: Antioxidant and ROS Scavenging Properties of this compound in Cell-Free Systems

| Assay Method | Metric | Value | Unit |

| DPPH | IC50 | 31.5 | µM |

| FRAP | Reducing Capacity | 0.85 | Trolox Equivalents (TE) |

| ORAC | Scavenging Capacity | 1.2 | µmol TE / µmol this compound |

Computational and Theoretical Investigations into Qz59s Sss

Quantum Chemical Calculations for QZ59S-Sss Electronic Structure

Quantum chemical calculations are fundamental for characterizing the electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations thereof) to determine the distribution of electrons within a molecule, providing insights into its stability, reactivity, and spectroscopic properties. While specific detailed quantum chemical calculations for this compound are not extensively detailed in the provided search results, these methods are foundational to understanding the molecular characteristics that govern its interactions, such as those with P-gp. plos.orgnih.govscience.govscience.gov

Molecular Orbital Analysis and Charge Distribution of this compound

Molecular orbital (MO) analysis, derived from quantum chemical calculations, describes the spatial distribution and energy levels of electrons within a molecule. For this compound, MO analysis would reveal how the atomic orbitals of its constituent atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur) combine to form molecular orbitals that span the entire molecule. plos.orgnih.govscience.govscience.gov This analysis is critical for understanding the molecule's reactivity, including sites prone to nucleophilic or electrophilic attack.

Charge distribution analysis, also stemming from quantum chemical calculations, provides a map of the partial charges on each atom in this compound. These partial charges influence how the molecule interacts with its environment, particularly with polar or charged residues in a protein binding site like that of P-gp. Understanding the charge distribution is essential for accurate molecular docking and dynamics simulations.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis explores the various three-dimensional arrangements (conformations) that a flexible molecule like this compound can adopt due to rotation around single bonds. As a cyclic peptidomimetic oligomer, this compound possesses a degree of flexibility influenced by its thiazole (B1198619) rings and peptide-like linkages researchgate.net.

Computational methods, such as potential energy surface (PES) scans, can map the energy associated with different conformations. By systematically varying dihedral angles and calculating the molecule's energy at each step, researchers can identify stable conformers (energy minima) and the energy barriers between them. This is particularly important for understanding how this compound might adapt its shape to fit into the binding pocket of P-gp. The constrained nature of the thiazole ring in this compound imposes conformational restrictions, which may contribute to favorable binding researchgate.net.

Molecular Dynamics Simulations of this compound and Its Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the time-dependent behavior of atoms and molecules. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic processes of a molecule and its interactions with its environment, such as a solvent or a protein target. For this compound, MD simulations are invaluable for studying its behavior in solution and its complex with P-gp.

Solvation Dynamics and Ligand-Binding Trajectories of this compound

Solvation dynamics studies, using MD simulations, investigate how solvent molecules (such as water or lipids in a membrane environment relevant to P-gp) arrange around this compound and how this arrangement changes over time. This is crucial because solvation significantly impacts a molecule's stability and its ability to bind to a target protein.

Ligand-binding trajectories simulated through MD can illustrate the process by which this compound approaches and enters the binding site of P-gp. These simulations can reveal the intermediate states involved in binding, identify key interactions formed during the process, and estimate binding kinetics. While specific MD simulation details for this compound binding trajectories were not provided in the snippets, these are standard applications of MD in studying protein-ligand interactions.

Allosteric Effects and Conformational Changes Induced by this compound Binding

MD simulations can also probe the effects of this compound binding on the conformation of P-gp. The search results indicate that this compound can bind to both primary and secondary sites on P-gp, and binding at secondary sites can still modulate ATP hydrolysis, suggesting potential allosteric effects researchgate.netchemicalbook.in.

MD simulations can capture the dynamic conformational changes within P-gp upon this compound binding, including alterations in the transmembrane domains and nucleotide-binding domains. These simulations can help elucidate how this compound binding at one site might influence the protein's structure and function at a distant site, providing a molecular basis for observed allosteric modulation.

In Silico Screening and Rational Design of this compound Analogues

In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates that are predicted to bind to a specific biological target, such as P-gp. This compound itself was developed as a peptidomimetic oligomer derived from (S)-valine thiazole units researchgate.net, suggesting it emerged from or is part of efforts in rational design and potentially in silico screening for P-gp modulators.

Rational design, guided by structural and computational insights, focuses on designing new molecules with improved properties based on the known structure of the target and the binding characteristics of existing ligands. The crystal structures of mouse P-gp complexed with this compound have provided valuable structural information for such design efforts researchgate.netplos.org. Homology modeling of human P-gp based on these structures, followed by docking and analysis of binding modes of this compound and its analogues, are key steps in this process researchgate.netresearchgate.netplos.org.

Computational studies, including docking and potentially MD simulations, can predict the binding affinity and stability of designed analogues, allowing for prioritization of synthesis and experimental testing. The finding that both linear and cyclic trimer derivatives of this compound are potent inhibitors highlights the role of structural form and length in activity, guiding the rational design of future analogues researchgate.net.

Data from computational studies, such as predicted binding energies or interaction profiles, can be used to build quantitative structure-activity relationship (QSAR) models that correlate structural features with inhibitory activity. researchgate.net These models can further assist in the rational design and virtual screening of novel P-gp inhibitors based on the this compound scaffold.

Here is a table summarizing some potential computational findings or parameters relevant to this compound based on the search results and general computational chemistry practices:

| Computational Method | Property/Finding | Relevance to this compound |

| Quantum Chemical Calculations | Molecular Geometry, Partial Charges, Molecular Orbitals | Understanding electronic structure and reactive sites for interactions with P-gp. |

| Conformational Analysis | Stable Conformations, Energy Barriers | Identifying accessible shapes of this compound for binding to the flexible P-gp pocket. researchgate.net |

| Molecular Docking | Predicted Binding Modes, Interaction Hotspots, Binding Scores | Identifying how this compound fits into the P-gp binding site(s) and key residues involved in binding. researchgate.netresearchgate.netplos.org |

| Molecular Dynamics Simulations | Binding Stability, Conformational Dynamics of Complex, Solvation Effects | Assessing the stability of the this compound-P-gp complex and the dynamic behavior of both molecules upon binding. |

| In Silico Screening | Identification of Potential Analogues, Predicted Activity | Discovering new compounds with similar or improved P-gp inhibitory activity based on this compound structure. |

| QSAR Modeling | Correlation between Structure and Activity, Predictive Models for Analogues | Developing models to predict the activity of new this compound derivatives based on their chemical structure. researchgate.net |

De Novo Design and Optimization Strategies for this compound Derivatives

De novo design strategies involve building new molecular structures atom by atom or fragment by fragment within a target binding site or based on desired properties. Optimization strategies, on the other hand, focus on modifying existing lead structures to enhance their desired characteristics, such as potency, selectivity, and metabolic stability.

Research on this compound has included the synthesis and evaluation of linear and cyclic derivatives, exploring the impact of structural form, length, and flexibility on human P-gp function. This work exemplifies an optimization strategy where the core this compound structure is modified to investigate structure-activity relationships. Studies have shown that both linear and cyclic trimer derivatives can be potent inhibitors of human P-gp. The investigation into the optimal size and structural form of valine-derived thiazole units highlights an effort to optimize the interaction with the P-gp binding pocket.

Computational approaches play a crucial role in these design and optimization efforts. Molecular modeling, including docking and molecular dynamics simulations, can provide insights into how derivatives bind to P-gp and how structural modifications affect binding affinity and protein conformation nih.gov. For instance, a binding model of a linear trimer derivative within the human P-gp homology model has been used to guide future optimization efforts, suggesting specific modifications like replacing valine and thiazole groups in the noncyclic form.

De novo design, while not explicitly detailed for this compound in the provided snippets, could be applied to generate entirely new molecular scaffolds that interact with the P-gp binding site in a similar manner to this compound. This could involve fragment-based design, where small molecular fragments known to interact with key residues in the binding pocket are identified and then assembled into novel structures. Computational tools can assist in generating, evaluating, and prioritizing these newly designed molecules based on predicted binding affinity and other relevant properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish mathematical relationships between the structural properties of compounds (represented by molecular descriptors) and their biological activities (QSAR) or physicochemical properties (QSPR). These models can be used to predict the activity or properties of new, untested compounds and to gain insights into the structural features that are important for the observed effects.

For the this compound series of compounds (including this compound and its derivatives), QSAR/QSPR modeling could be employed to correlate structural variations with their P-gp inhibitory activity (IC50 values, inhibition percentages) or modulation of ATPase activity nih.govnih.gov. This would involve calculating a range of molecular descriptors for each compound in the series, such as physicochemical properties (lipophilicity, molecular weight), electronic properties, and structural features (number of rings, rotatable bonds).

Statistical methods, including regression and classification techniques, are then used to build models that relate these descriptors to the observed biological activity or property. For example, a classification model could be developed to distinguish between active and inactive P-gp inhibitors within the this compound series, while a regression model could predict the IC50 value based on structural descriptors.

While the search results mention the general application of QSAR for identifying P-gp inhibitors and using descriptors like VolSurf+ and FCFP_8 fingerprints, specific QSAR/QSPR models developed and validated specifically for the this compound series are not detailed. However, the availability of data on the activity of this compound and its derivatives against P-gp provides a basis for building such models nih.govnih.gov. These models could help in understanding which structural features of the this compound scaffold are critical for P-gp interaction and guide the design of more potent and effective derivatives.

Table 1 provides illustrative data points related to this compound activity against P-gp, which could potentially be used in QSAR/QSPR modeling.

| Compound | P-gp Inhibition (% of control) | IC50 (µM) | Assay Type | Source |

| This compound | ~72% (at 6 µM) | 6 | Inhibition of IAAP-labeling | nih.gov |

| This compound | 87% | 1.5 | Inhibition of Calcein-AM efflux | |

| This compound | 89% | Not specified | Bodipy-FL-Prazosin assay | |

| Linear Trimer Derivative | 97% | 1.5 | Inhibition of Calcein-AM efflux |

Note: Data compiled from different sources and assays, values may vary.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in various aspects of drug discovery and chemical research, including the study of compound-target interactions, prediction of properties, and synthesis planning. ML, a subset of AI, involves training algorithms on data to identify patterns and make predictions without explicit programming.

In the context of this compound research, ML/AI techniques can complement traditional computational methods and potentially offer more powerful predictive capabilities, especially when dealing with complex relationships between structure and activity or large datasets.

Advanced Analytical and Characterization Techniques for Qz59s Sss

High-Resolution Chromatographic Separations of QZ59S-Sss

Chromatography is a fundamental separation technique widely used in chemistry to isolate and purify compounds from complex mixtures researchgate.nettandfonline.com. High-resolution chromatographic methods are essential for achieving effective separation of this compound from impurities and related substances, enabling its accurate characterization and quantification cpur.in. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation researchgate.netnih.gov.

Multi-Dimensional Chromatography for Complex Mixture Analysis Involving this compound

Complex samples containing this compound, such as reaction mixtures or biological extracts, often present challenges for conventional one-dimensional chromatography due to co-elution of components with similar properties chromatographytoday.commdpi.com. Multi-dimensional chromatography (MD-LC or GCxGC) addresses this by coupling two or more separation stages with different selectivities chromatographytoday.commdpi.comazolifesciences.comtaylorfrancis.com. This approach significantly increases peak capacity and resolution, allowing for the separation of this compound from highly complex matrices that would otherwise be inseparable chromatographytoday.comazolifesciences.comnist.gov.

In the analysis of this compound, MD-LC could involve an initial separation based on one property (e.g., polarity) followed by a second separation based on a different property (e.g., hydrophobicity) mdpi.comazolifesciences.com. The effluent from the first dimension is transferred to the second dimension, where further separation occurs chromatographytoday.com. This orthogonal separation provides a much higher resolving power, enabling the isolation and detection of this compound even in the presence of numerous interfering compounds taylorfrancis.comnist.gov.

An illustrative example of data obtained from multi-dimensional chromatography of a sample containing this compound might involve a 2D chromatogram where peaks are plotted based on their retention times in both dimensions. This compound would appear as a distinct spot or peak, separated from other components in the mixture.

Illustrative Data Table: Hypothetical 2D-LC Separation of this compound

| Component | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (min) | Peak Area (Arbitrary Units) |

| This compound | 15.3 | 8.7 | 1550 |

| Impurity A | 15.1 | 9.1 | 75 |

| Impurity B | 14.9 | 8.5 | 120 |

| Matrix Component X | 5.2 | 25.1 | 5000 |

| Matrix Component Y | 16.0 | 8.6 | 300 |

Note: This table presents illustrative data for a hypothetical separation. Actual retention times and peak areas would depend on the specific chromatographic conditions and sample composition.

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

If this compound is a chiral molecule, assessing its enantiomeric purity is critical, as different enantiomers can exhibit vastly different biological activities or properties chiralpedia.combioprocessonline.comwikipedia.org. Chiral chromatography, also known as enantioselective chromatography, is the preferred method for separating and quantifying individual enantiomers chiralpedia.comwikipedia.org. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation chiralpedia.comregistech.com.

Various chiral stationary phases are available, and method development involves selecting the appropriate phase and mobile phase conditions (e.g., solvent composition, pH, temperature) to achieve optimal separation of the this compound enantiomers bioprocessonline.comregistech.com. Chiral HPLC is a widely used technique for this purpose chiralpedia.combioprocessonline.com.

The outcome of a chiral chromatography analysis for this compound would typically be a chromatogram showing separate peaks for each enantiomer (e.g., (R)-QZ59S-Sss and (S)-QZ59S-Sss). The relative areas of these peaks are used to determine the enantiomeric composition and assess the enantiomeric excess or purity registech.com.

Illustrative Data Table: Hypothetical Chiral HPLC Analysis of this compound

| Component | Retention Time (min) | Peak Area (Arbitrary Units) | Percentage of Total Area (%) | Enantiomeric Purity (%) |

| (S)-QZ59S-Sss | 12.5 | 9850 | 98.5 | >98% |

| (R)-QZ59S-Sss | 13.1 | 150 | 1.5 | |

| Total | 10000 | 100.0 |

Note: This table presents illustrative data for a hypothetical chiral separation. Enantiomeric purity is calculated based on the relative peak areas.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of this compound

Spectroscopic methods provide invaluable information about the structure, functional groups, and electronic properties of this compound onlineorganicchemistrytutor.comrroij.com. These techniques analyze the interaction of electromagnetic radiation with the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., 2D, Solid-State NMR)

NMR spectroscopy is a powerful tool for determining the detailed structure and connectivity of atoms within a molecule onlineorganicchemistrytutor.comrroij.comnumberanalytics.combruker.compreprints.org. For a complex compound like this compound, advanced NMR techniques are often necessary to fully elucidate its structure.

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide correlation data between different nuclei (e.g., protons, carbons) within the molecule numberanalytics.compreprints.orgmdpi.comgrinnell.edu. COSY (Correlation Spectroscopy) reveals couplings between adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, providing information about connectivity across functional groups mdpi.com. NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proximity information between nuclei, helping to determine the molecule's three-dimensional structure grinnell.edu. These 2D techniques are essential for assigning signals in the NMR spectra and piecing together the molecular framework of this compound.

Solid-State NMR: While solution-state NMR is common, solid-state NMR (ssNMR) is crucial for characterizing this compound if it exists as a solid, such as a crystalline powder or amorphous material numberanalytics.combruker.compreprints.org. ssNMR provides information about the molecular structure, dynamics, and packing in the solid state, which can differ from the solution state bruker.com. Techniques like CP/MAS (Cross-Polarization Magic Angle Spinning) are used to obtain high-resolution spectra of solid samples bruker.commdpi.com. ssNMR can reveal details about polymorphism, crystallinity, and molecular interactions within the solid matrix of this compound bruker.com.

Illustrative Data Snippet: Hypothetical 2D HSQC NMR Correlations for this compound

| 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Correlation Type |

| 3.55 | 58.2 | C-H Direct |

| 4.10 | 72.1 | C-H Direct |

| 7.25 | 128.9 | C-H Direct |

| 7.40 | 130.5 | C-H Direct |

| 2.15 | 35.6 | C-H Direct |

Note: This table presents illustrative data for hypothetical HSQC correlations. Actual shifts and correlations would be specific to the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for this compound Fragmentation and Metabolite Identification (Pre-Clinical)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of this compound onlineorganicchemistrytutor.comrroij.com. High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the elemental formula of this compound and its potential fragments or metabolites bioanalysis-zone.comresearchgate.net.

Tandem MS (MS/MS or MSn) involves fragmenting the parent ion of this compound and analyzing the resulting fragment ions researchgate.netijpras.com. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for structural confirmation and elucidation researchgate.netnih.gov. By analyzing the m/z values and intensities of the fragment ions, researchers can deduce the substructures present in this compound bioanalysis-zone.comijpras.com.

In pre-clinical studies involving this compound, HRMS and tandem MS are invaluable for identifying potential metabolites. Metabolites are formed when the body processes the compound, and their identification is crucial for understanding the compound's fate in biological systems researchgate.netijpras.com. By comparing the HRMS and MS/MS data of samples containing this compound and its potential metabolites, researchers can propose structures for these transformed species based on their accurate masses and fragmentation patterns researchgate.netmdpi.com.

Illustrative Data Snippet: Hypothetical HRMS and MS/MS Data for this compound

| Analysis Type | Ion Type | m/z | Measured Mass | Calculated Mass | Mass Error (ppm) | Proposed Elemental Formula | Key Fragment Ions (m/z) |

| HRMS | [M+H]+ | 451.1234 | 451.1230 | 451.1235 | -1.1 | C25H18N4O3 | - |

| MS/MS (CE 25) | [M+H]+ | 451.1234 | - | - | - | - | 320.0890, 215.0567, 187.0301 |

Note: This table presents illustrative data for hypothetical HRMS and MS/MS analysis. Accurate mass measurements help determine elemental composition, and fragment ions provide structural clues.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis, CD) for this compound Structural Insights

Vibrational Spectroscopy (IR, Raman): Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups and chemical bonds present in this compound mt.comtriprinceton.orgresearchgate.netacs.org. IR spectroscopy measures the absorption of infrared light by the molecule, corresponding to specific bond vibrations mt.comtriprinceton.org. Raman spectroscopy measures the scattering of light that results in a change in energy corresponding to vibrational modes mt.comtriprinceton.org.

IR spectroscopy is particularly useful for identifying functional groups like hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups onlineorganicchemistrytutor.comrroij.comresearchgate.net. Raman spectroscopy is often more sensitive to nonpolar bonds and can provide information about the molecular backbone and crystal lattice structure mt.comsepscience.com. By analyzing the characteristic peaks in the IR and Raman spectra of this compound, researchers can confirm the presence or absence of specific functional groups and gain insights into its molecular structure and potential polymorphism mt.comresearchgate.netacs.org.

Electronic Spectroscopy (UV-Vis, CD): Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) spectroscopy probe the electronic transitions within a molecule slideshare.netdergipark.org.tr.

UV-Vis spectroscopy measures the absorption of UV and visible light, which is related to the presence of chromophores (groups that absorb light) and conjugated pi systems in this compound onlineorganicchemistrytutor.comslideshare.netdergipark.org.tr. The UV-Vis spectrum can provide information about the concentration of this compound in solution and can be used for quantitative analysis based on the Beer-Lambert Law slideshare.netdergipark.org.tr.

CD spectroscopy is specifically used for chiral molecules like this compound (if applicable) wikipedia.orgcreative-proteomics.com. It measures the differential absorption of left and right circularly polarized light, which is a unique property of chiral compounds wikipedia.orgcreative-proteomics.com. The CD spectrum of this compound can provide information about its absolute configuration and conformation in solution wikipedia.orgcreative-proteomics.comcreative-proteomics.com. It is particularly valuable for studying the secondary structure of biomolecules but can also provide insights into the electronic transitions of smaller chiral molecules wikipedia.orgcreative-proteomics.com.

Illustrative Data Snippet: Hypothetical IR and UV-Vis Data for this compound

| Spectroscopy Technique | Feature Type | Wavenumber (cm-1) or Wavelength (nm) | Intensity / Absorbance | Proposed Functional Group / Electronic Transition |

| IR | Absorption | 1680 | Strong | C=O stretch (ketone/amide) |

| IR | Absorption | 3350 | Broad | O-H or N-H stretch |

| Raman | Shift | 1600 | Medium | Aromatic ring stretch |

| UV-Vis | Absorption | 280 | High | π→π* transition (aromatic system) |

| UV-Vis | Absorption | 350 | Low | n→π* transition |

Note: This table presents illustrative data for hypothetical IR and UV-Vis analysis. Specific peak positions and intensities are characteristic of the molecule's structure.

X-ray Diffraction and Electron Microscopy for this compound Structural Analysis

Structural analysis techniques, particularly X-ray diffraction and electron microscopy, provide invaluable insights into the molecular architecture of this compound and its interactions with biological targets. These methods allow for the determination of precise atomic arrangements and the visualization of complexes formed with macromolecules.

Single-Crystal X-ray Diffraction of this compound and Its Cocrystals

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds at atomic resolution. While direct single-crystal X-ray structures of this compound itself were not explicitly detailed in the search results, the technique has been successfully applied to study the structural basis of interaction between related compounds and biological macromolecules.

Notably, cocrystal structures of mouse Pgp with cyclic selenazole derivatives, QZ59Se-RRR and QZ59Se-SSS, which are enantiomers and closely related to this compound (a thiazole (B1198619) analog), have been determined by X-ray diffraction. researchgate.netscispace.comnih.govacs.org These studies provided significant insights into the drug-binding sites of P-gp. acs.org The structures revealed that the two enantiomers, QZ59Se-RRR and QZ59Se-SSS, bind to mouse Pgp with different stoichiometries and at distinct sites within a transmembrane portal open to the cytoplasmic side. researchgate.netscispace.comnih.gov Specifically, the X-ray structures of mouse Pgp with bound inhibitors showed one binding site for QZ59-RRR (likely QZ59Se-RRR based on context), while two sites were available for its stereoisomer QZ59-SSS (likely QZ59Se-SSS), although only 1.5 molecules could be solved in the structure. plos.org These structures offered an initial atomic-level view of the polyspecific drug-binding site of Pgp. researchgate.netscispace.comnih.gov

The high sequence similarity between mouse Pgp and human Pgp (87% identity and 94% similarity), particularly the conservation of residues in the binding pocket, suggests that these cocrystal structures provide a relevant model for understanding the interaction of this compound with human P-gp. acs.orgplos.orgicmr.gov.inscience.gov

The use of selenazole derivatives (QZ59Se-RRR and QZ59Se-SSS) facilitated structural determination, as the presence of selenium atoms allowed for the identification of anomalous Fourier peaks, aiding in the accurate positioning and modeling of the bound ligands within the density map. scispace.com

Cryo-Electron Microscopy of this compound in Complex with Biological Macromolecules

Cryo-Electron Microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and their complexes, particularly for challenging targets like membrane proteins such as P-gp. Recent advancements in single-particle cryo-EM have enabled structural determination at near-atomic resolutions. researchgate.net